molecular formula C23H24FN3O B5971044 N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide

カタログ番号 B5971044
分子量: 377.5 g/mol
InChIキー: UUMLLUJVECTTIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide, also known as ABT-089, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABT-089 is a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs).

作用機序

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide selectively activates the α4β2 subtype of nAChRs, which are widely distributed in the brain and play a crucial role in cognitive function, memory, and attention. Activation of these receptors leads to the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. It has also been shown to enhance working memory and attention in healthy human subjects. N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has been reported to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate, which are involved in learning and memory processes.

実験室実験の利点と制限

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has several advantages for lab experiments, including its high selectivity for the α4β2 subtype of nAChRs, which allows for more precise targeting of specific brain regions and circuits. However, N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has some limitations, including its relatively short half-life, which requires frequent dosing, and its low oral bioavailability, which limits its use in clinical settings.

将来の方向性

There are several potential future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective agonists of the α4β2 subtype of nAChRs, which could lead to the development of more effective treatments for cognitive disorders. Another area of interest is the investigation of the long-term effects of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide on cognitive function and brain plasticity. Finally, the potential use of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide as a smoking cessation aid warrants further investigation.

合成法

The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 2-fluorobenzylamine, followed by the reaction with piperidine. The final product is then purified by column chromatography. The yield of the synthesis process is reported to be around 30-40%.

科学的研究の応用

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide has also been investigated for its potential as a smoking cessation aid due to its ability to activate the α4β2 subtype of nAChRs, which are involved in nicotine addiction.

特性

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-16-13-20(19-9-3-5-11-22(19)25-16)23(28)26-18-8-6-12-27(15-18)14-17-7-2-4-10-21(17)24/h2-5,7,9-11,13,18H,6,8,12,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLLUJVECTTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。